N-(2-methylcycloheptyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-(2-methylcycloheptyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-6-3-2-4-7-11(10)15-12-13-8-5-9-14-12/h5,8-11H,2-4,6-7H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKLEJFHKDMDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC1NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidin-2-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of N-(2-methylcycloheptyl)pyrimidin-2-amine with structurally or functionally related compounds:
Structural Analogues with Varied Aromatic/Non-Aromatic Substituents
Physicochemical Properties
| Property | This compound | N-(Pyridin-2-yl)pyrimidin-2-amine | N-(3-Methoxyphenyl)pyrimidin-2-amine |
|---|---|---|---|
| Molecular Weight | ~275 g/mol (estimated) | ~237 g/mol | ~231 g/mol |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~2.5 |
| Hydrogen Bond Donors | 1 (NH group) | 1 | 1 |
| Solubility | Low (due to cycloheptyl group) | Moderate | Moderate |
Key Research Findings and Trends
Substituent Effects :
- Steric Bulk : The 2-methylcycloheptyl group may hinder binding to flat binding pockets (e.g., ATP-binding sites in kinases) compared to planar aromatic substituents like pyridin-2-yl .
- Lipophilicity : Enhanced LogP values correlate with improved membrane permeability but may reduce aqueous solubility, necessitating formulation optimization .
Synthetic Flexibility :
- This compound can be synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution, similar to methods used for T130 and T132 .
Biological Trade-offs :
- While aromatic substituents (e.g., pyridin-2-yl) optimize kinase inhibition, aliphatic groups like 2-methylcycloheptyl may improve pharmacokinetic profiles by reducing metabolic degradation .
Q & A
Q. How do molecular dynamics (MD) simulations elucidate its membrane permeability?
- Methodology : Run 100-ns MD simulations in lipid bilayers (e.g., POPC membranes) using GROMACS. Calculate free-energy profiles (umbrella sampling) to correlate logD values with passive diffusion rates .
Notes
- References prioritize peer-reviewed crystallographic, synthetic, and pharmacological studies.
- Advanced methodologies emphasize interdisciplinary approaches (e.g., computational + experimental).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
